5-(二苯甲基)-4-甲基-4H-1,2,4-三唑-3-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

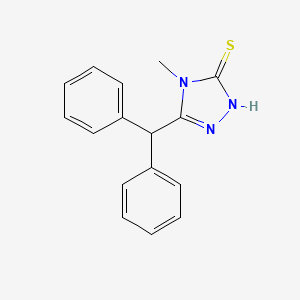

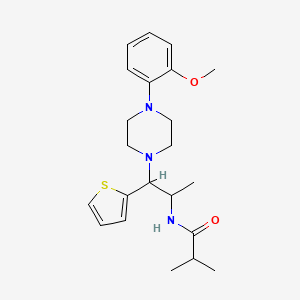

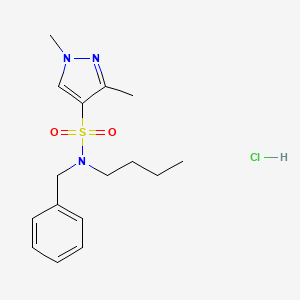

The compound “5-(diphenylmethyl)-4-methyl-4H-1,2,4-triazole-3-thiol” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. The diphenylmethyl group is a common moiety in organic chemistry, consisting of a methane wherein two hydrogen atoms are replaced by two phenyl groups .

Synthesis Analysis

While specific synthesis methods for this compound are not available, diphenylmethyl derivatives are often prepared via Friedel–Crafts alkylation, which involves the reaction of benzyl chloride with benzene in the presence of a Lewis acid such as aluminium chloride . Triazoles can be synthesized using various methods, including the Huisgen cycloaddition, a popular method for synthesizing 1,2,4-triazoles .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the triazole ring and the diphenylmethyl group. The geometry around the sulfur atom in the thiol group would likely be tetrahedral .Chemical Reactions Analysis

The types of reactions this compound might undergo would depend on its specific structure and the conditions under which it is used. Triazoles are known to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, diphenylmethane has a melting point of 22-24 °C and a boiling point of 264 °C .科学研究应用

1,2,4-三唑衍生物的生物学特征

1,2,4-三唑衍生物因其显著的生物活性而备受关注,包括抗菌、抗真菌、抗氧化、抗炎和抗病毒特性。研究重点在于从 1,2,4-三唑中合成生物活性物质,展示其在现代有机合成和化学建模中的潜力。这些化合物已被研究其对金黄色葡萄球菌的抗菌活性以及对白色念珠菌的抗真菌活性,以及对其他病原体的抗菌活性,表明了它们在应对各种微生物威胁方面的前景 (Ohloblina, 2022).

1,2,4-三唑-3-硫酮衍生物的反应性

1,2,4-三唑-3-硫酮衍生物已被发现表现出很高的抗氧化和抗自由基活性,这对接受高剂量辐射的患者的整体状况和生化过程有积极作用。这些化合物通过合成和药理活性研究,展示了在增强治疗效果方面的新机遇 (Kaplaushenko, 2019).

三唑衍生物的专利审查

对 2008 年至 2011 年间与 1H-1,2,3-、2H-1,2,3-、1H-1,2,4- 和 4H-1,2,4-三唑家族相关的专利进行的审查表明,人们有兴趣开发这些化合物的新合成方法并评估其生物活性。重点在于创造具有多种生物活性的新型三唑,包括抗炎、抗菌和抗病毒特性,强调了对新治疗剂的持续探索 (Ferreira 等,2013).

合成和物理化学性质

1,2,4-三唑的 3-硫和 3-硫-4-氨基衍生物的合成和物理化学性质研究表明,它们不仅广泛应用于制药、医疗和兽医领域,而且还应用于工程、冶金和农业领域。这些衍生物被用于各种实际应用中,包括光学材料、着色剂、抗氧化剂和缓蚀剂,突出了它们的多功能性和低毒性 (Parchenko, 2019).

安全和危害

作用机制

Mode of Action

It is known that 1h-1,2,4-triazole-3-thiol, a related compound, exhibits tautomerism in solution . This could suggest that 5-Benzhydryl-4-methyl-4H-1,2,4-triazole-3-thiol may also exhibit similar behavior, potentially influencing its interactions with its targets.

Biochemical Pathways

Related compounds such as 1h-1,2,4-triazole-3-thiol have been shown to form novel luminescent polymers with cadmium (ii) salts , suggesting potential interactions with metal ions.

Action Environment

A related compound, 4-methyl-4h-1,2,4-triazole-3-thiol, has been studied as a corrosion inhibitor for copper in a 35% NaCl solution , suggesting that environmental factors such as salinity could potentially influence the action of triazole compounds.

属性

IUPAC Name |

3-benzhydryl-4-methyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3S/c1-19-15(17-18-16(19)20)14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14H,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFBXNETXIDVGPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)C(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2808326.png)

![4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline](/img/structure/B2808327.png)

![6-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2808333.png)

![4-[(2-Fluorophenyl)methyl]oxan-4-yl-methanamine hydrochloride](/img/structure/B2808338.png)

![2-[(3-Fluorophenyl)methyl]pyrrolidine](/img/structure/B2808339.png)